[(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
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Overview
Description
[(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a carbamoyl group attached to a methyl group, which is further connected to a methoxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate typically involves the reaction of 4-methylphenyl isocyanate with 2-(3-methoxyphenyl)acetic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. The product is then isolated and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
[(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or amines (NH3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenyl)acetic acid.
Reduction: Formation of [(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)ethanol.
Substitution: Formation of [(4-methylphenyl)carbamoyl]methyl 2-(3-halophenyl)acetate or [(4-methylphenyl)carbamoyl]methyl 2-(3-aminophenyl)acetate.
Scientific Research Applications
[(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- [(4-methoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
- [(4-chlorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
- [(4-methylphenyl)carbamoyl]methyl 2-(3-hydroxyphenyl)acetate
Uniqueness
[(4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both carbamoyl and methoxy groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[2-(4-methylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13-6-8-15(9-7-13)19-17(20)12-23-18(21)11-14-4-3-5-16(10-14)22-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOCDKAFGTXVCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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